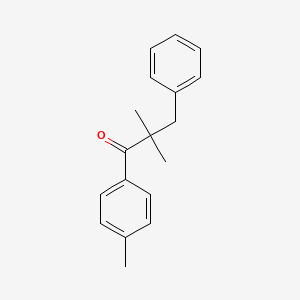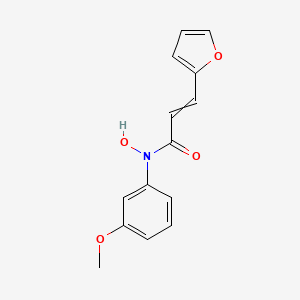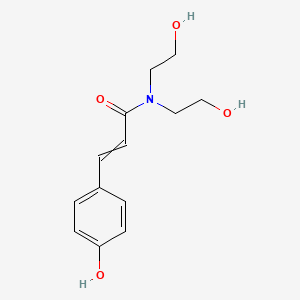![molecular formula C13H17NO4S B14310682 Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester CAS No. 110113-19-4](/img/structure/B14310682.png)
Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester is an organic compound with a complex structure It is characterized by the presence of an acetic acid moiety, a nitroethyl group, and a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester typically involves a multi-step process. One common method includes the reaction of 4-methylphenylacetic acid with a nitroalkane under basic conditions to form the nitroethyl intermediate. This intermediate is then reacted with acetic acid and an appropriate thioether reagent under acidic conditions to yield the final ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitroethyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as thiols and amines can be used under basic conditions.
Major Products
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Thioether derivatives.
Aplicaciones Científicas De Investigación
Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thioether linkage may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, 4-methylphenyl ester: Similar structure but lacks the nitroethyl and thioether groups.
Benzeneacetic acid, 4-methylphenyl ester: Contains a benzene ring instead of the acetic acid moiety.
Uniqueness
Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester is unique due to the presence of both nitro and thioether functionalities, which impart distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
110113-19-4 |
|---|---|
Fórmula molecular |
C13H17NO4S |
Peso molecular |
283.35 g/mol |
Nombre IUPAC |
ethyl 2-[1-(4-methylphenyl)-2-nitroethyl]sulfanylacetate |
InChI |
InChI=1S/C13H17NO4S/c1-3-18-13(15)9-19-12(8-14(16)17)11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 |
Clave InChI |
ZOHNMNWNCVQXDT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CSC(C[N+](=O)[O-])C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


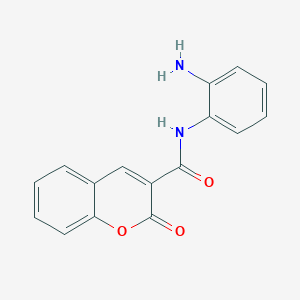
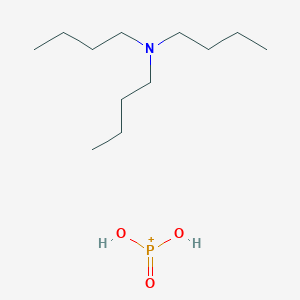
![2-[(Dodec-11-en-1-yl)oxy]oxane](/img/structure/B14310609.png)
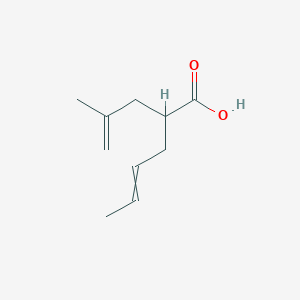
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;nitric acid](/img/structure/B14310621.png)
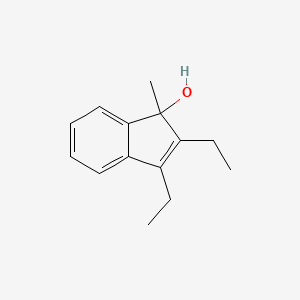
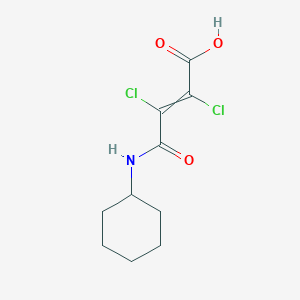
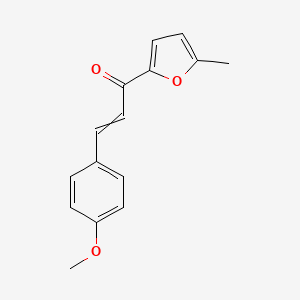
![4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide](/img/structure/B14310656.png)

